molecular formula C8H11N3O3 B13172086 2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid

2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid

Cat. No.: B13172086
M. Wt: 197.19 g/mol
InChI Key: FGFNFNBWFPYUEL-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2,4-Diamino-6-hydroxypyrimidine
  • 2,4,6-Triaminopyrimidine

Uniqueness

2-[(Dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group and oxo functionality make it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-11(2)4-6-9-5(8(13)14)3-7(12)10-6/h3H,4H2,1-2H3,(H,13,14)(H,9,10,12)

InChI Key

FGFNFNBWFPYUEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

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